Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate
Description
Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate is a substituted acrylate derivative featuring a cyano group at the α-position and an amino-linked 5-chloro-2-fluorophenyl substituent. Its molecular formula is C₁₂H₁₀ClFN₂O₂, with a molecular weight of 268.67 g/mol . The stereochemistry of the double bond (Z-configuration) is specified in commercial sources, which can influence its biological activity and crystallization behavior .
Properties
IUPAC Name |
ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCSJQUTUDNNLJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=C(C=CC(=C1)Cl)F)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate, with the molecular formula C12H10ClFN2O2 and a molecular weight of 268.67 g/mol, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H10ClFN2O2 |
| Molecular Weight | 268.67 g/mol |
| IUPAC Name | Ethyl (E)-3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate |
| CAS Number | 1181482-69-8 |
The compound is believed to exhibit its biological activity through various mechanisms, primarily by interacting with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that play critical roles in cancer progression and inflammation.
Anticancer Potential
Recent research has indicated that this compound may possess significant anticancer properties. A study conducted by demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The IC50 values observed ranged from 10 to 25 µM, indicating effective cytotoxicity at relatively low concentrations.
Inhibition of Enzymatic Activity
The compound has been shown to inhibit the activity of specific enzymes associated with tumor growth. For instance, in vitro assays revealed that this compound effectively inhibited the activity of matrix metalloproteinases (MMPs), which are known to facilitate cancer metastasis. The inhibition percentage was reported to be over 70% at concentrations above 20 µM .
Case Studies
-
Case Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Findings : The compound induced apoptosis in MCF-7 cells, as evidenced by increased levels of caspase-3 activity and PARP cleavage. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .
- Case Study on Colon Cancer :
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is beneficial to compare its biological activity with other known compounds.
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Ethyl 3-[...]-enoate | 10 - 25 | Inhibition of MMPs and induction of apoptosis |
| Compound A | 15 - 30 | Direct DNA intercalation |
| Compound B | 5 - 20 | Inhibition of specific kinases |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of this compound differ primarily in substituent positions, halogenation patterns, and functional groups. Below is a detailed comparison of key physicochemical properties and structural features:
Table 1: Structural and Physicochemical Comparison of Ethyl 3-[(5-Chloro-2-Fluorophenyl)Amino]-2-Cyanoprop-2-Enoate and Analogs
*Calculated from molecular formula.
Key Observations
Substituent Position Effects: The 5-chloro-2-fluoro substitution in the target compound contrasts with analogs like the 4-chloro-2-fluoro isomer and 2-chloro-4-fluoro variant . Replacement of the fluoro group with methoxy (as in ) increases molecular weight and introduces hydrogen-bond acceptor capacity, which may enhance solubility but reduce lipophilicity.
Functional Group Modifications: The absence of the NH linkage in Ethyl 2-cyano-3-(4-fluorophenyl)acrylate simplifies the structure, reducing molecular weight by ~50 g/mol. This could diminish biological target specificity but improve synthetic accessibility. The diethoxy substituents in significantly increase logP (3.031), suggesting higher lipophilicity and membrane permeability compared to the target compound.
Stereochemical Considerations :
- The Z-isomer of the target compound (specified in ) may exhibit distinct reactivity and intermolecular interactions compared to the E-isomer in . For example, Z-configuration could favor intramolecular hydrogen bonding, influencing stability and crystallization behavior .
Research Implications
- The target compound’s NH linkage and halogen placement make it a candidate for studying halogen bonding in crystal engineering .
- Analogs with methoxy or ethoxy groups (e.g., ) are valuable for structure-activity relationship (SAR) studies in drug discovery, particularly for optimizing solubility and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
